molecular formula C16H24N4O2 B5110211 4-(4-acetyl-1-piperazinyl)-2-(4-morpholinyl)aniline

4-(4-acetyl-1-piperazinyl)-2-(4-morpholinyl)aniline

Cat. No. B5110211
M. Wt: 304.39 g/mol
InChI Key: UBYPQQIXCXNRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetyl-1-piperazinyl)-2-(4-morpholinyl)aniline, commonly known as APMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APMA is a derivative of piperazine and aniline, and its chemical structure is characterized by the presence of acetyl and morpholinyl groups.

Mechanism of Action

The mechanism of action of APMA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. APMA has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It also affects the activity of other key enzymes, such as tyrosine kinase and phospholipase C (PLC).
Biochemical and Physiological Effects:
APMA has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of APMA for lab experiments is its high potency and selectivity, which makes it an ideal tool for studying the mechanisms of action of various enzymes and signaling pathways. However, its high potency also presents a challenge, as it can be difficult to determine the optimal concentration for use in experiments. Additionally, APMA is not suitable for in vivo studies, as it has poor bioavailability and can be toxic at high doses.

Future Directions

There are several future directions for research on APMA, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
2. Development of more effective and selective analogs of APMA for use in lab experiments and potential clinical applications.
3. Exploration of the mechanisms of action of APMA, particularly its interactions with key enzymes and signaling pathways.
4. Investigation of the potential side effects and toxicity of APMA, particularly at higher doses.
5. Development of novel drug delivery systems to improve the bioavailability and efficacy of APMA in vivo.
In conclusion, APMA is a chemical compound that has significant potential for scientific research and therapeutic applications. Its high potency and selectivity make it an ideal tool for studying the mechanisms of action of various enzymes and signaling pathways, and its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects, and to develop more effective and selective analogs for use in lab experiments and potential clinical applications.

Synthesis Methods

APMA can be synthesized through a multi-step process involving the reaction of piperazine and aniline with acetic anhydride, followed by the addition of morpholine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

APMA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. APMA has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-[4-(4-amino-3-morpholin-4-ylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-13(21)18-4-6-19(7-5-18)14-2-3-15(17)16(12-14)20-8-10-22-11-9-20/h2-3,12H,4-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYPQQIXCXNRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-Amino-3-(morpholin-4-yl)phenyl]piperazin-1-yl}ethanone

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